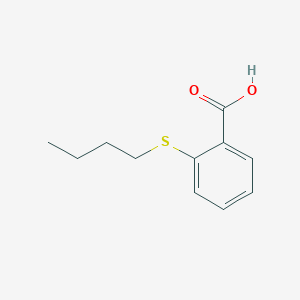
2-(Butylthio)benzoic acid
Overview
Description
2-(Butylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S. It is a derivative of benzoic acid where a butylthio group is attached to the benzene ring.
Mechanism of Action
Mode of Action
It is known that benzoic acid, a related compound, has antimicrobial properties and can bind to amino acids
Pharmacokinetics
The compound has a molecular weight of 21029 and a predicted density of 116±01 g/cm3 . Its melting point is 97.5-98.5 °C and boiling point is 337.2±25.0 °C (Predicted) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Biochemical Analysis
Biochemical Properties
The role of 2-(Butylthio)benzoic acid in biochemical reactions is not well-documented in the literature. As a derivative of benzoic acid, it may share some of its biochemical properties. Benzoic acid derivatives are known to participate in various biochemical reactions, particularly in the biosynthesis of phenolic compounds
Cellular Effects
Benzoic acid, a related compound, has been shown to have effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid and its derivatives are known to participate in various biochemical reactions, particularly in the biosynthesis of phenolic compounds This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Benzoic acid has been studied for its effects on the performance and jejunal digestive physiology in young pigs
Metabolic Pathways
Benzoic acid and its derivatives are known to participate in various metabolic pathways, particularly in the biosynthesis of phenolic compounds
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)benzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 1-bromobutane with thiosalicylic acid. The reaction typically proceeds under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then acidified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
2-(Butylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzoic acid
- 2-(Ethylthio)benzoic acid
- 2-(Propylthio)benzoic acid
Uniqueness
2-(Butylthio)benzoic acid is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the butylthio group provides increased hydrophobicity and potential for stronger interactions with hydrophobic regions of target molecules. This can enhance its efficacy in certain applications .
Properties
IUPAC Name |
2-butylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAKLNIZALFPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
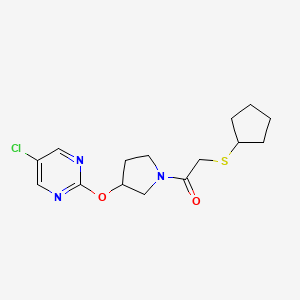
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2362305.png)
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)
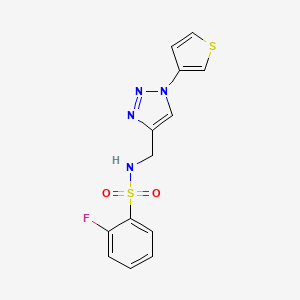
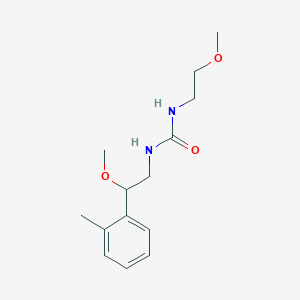
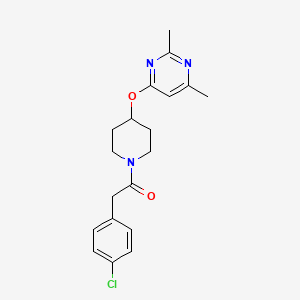

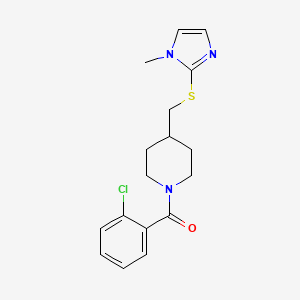
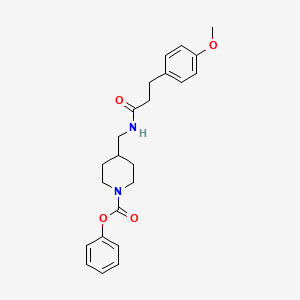
![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
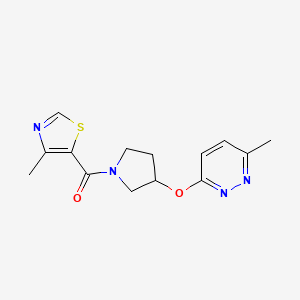
![ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate](/img/structure/B2362323.png)
